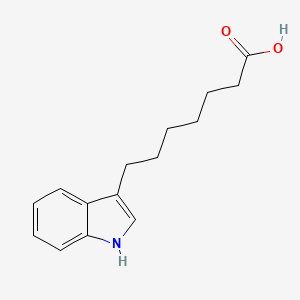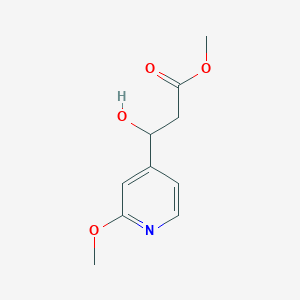![molecular formula C12H14N2O B13548654 1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one](/img/structure/B13548654.png)
1'H-Spiro[pyrrolidine-2,3'-quinolin]-2'(4'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one is a complex organic compound that features a spiro connection between a pyrrolidine and a quinoline ring. Compounds with spiro structures are known for their unique three-dimensional configurations, which can impart interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one typically involves the formation of the spiro linkage through cyclization reactions. Common starting materials might include substituted pyrrolidines and quinolines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scalable synthetic routes that can be optimized for yield and purity. This might include continuous flow chemistry techniques, which allow for better control over reaction conditions and can be more efficient than traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes or inhibitors in biochemical studies.
Medicine: Potential therapeutic agents due to their unique structural features.
Industry: Used in the development of new materials or as catalysts in chemical processes.
Wirkmechanismus
The mechanism by which 1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one: A closely related compound with slight structural variations.
Spiro[indoline-2,3’-quinolin]-2’(4’H)-one: Another spiro compound with an indoline ring instead of a pyrrolidine ring.
Uniqueness
1’H-Spiro[pyrrolidine-2,3’-quinolin]-2’(4’H)-one is unique due to its specific spiro linkage and the combination of pyrrolidine and quinoline rings. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-12)8-9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15) |
InChI-Schlüssel |
ABOZUPQQWCLVDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



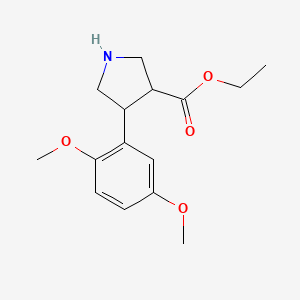

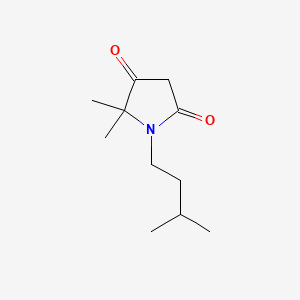
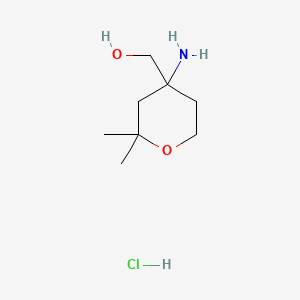
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
